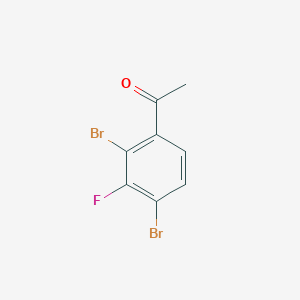

2',4'-Dibromo-3'-fluoroacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dibromo-3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILLUHBLNYUPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 3'-Bromo-4'-fluoroacetophenone (CAS 1007-15-4): A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational drug design. These elements confer a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 3'-Bromo-4'-fluoroacetophenone, a dihalogenated acetophenone derivative, has emerged as a valuable and versatile building block in the synthesis of a wide array of biologically active compounds. Its utility stems from the presence of three key functional handles: the acetyl group, a bromine atom, and a fluorine atom, each offering distinct opportunities for synthetic diversification. This guide provides a comprehensive overview of the synthesis, properties, and applications of 3'-Bromo-4'-fluoroacetophenone, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

Molecular Formula: C₈H₆BrFO[2]

Molecular Weight: 217.04 g/mol [2]

| Property | Value | Source |

| Appearance | White to light brown powder/crystals | [2] |

| Melting Point | 52-57 °C | [2] |

| Boiling Point | 240 °C | [3] |

| Purity | >98% | [2] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group. The aromatic region will display a complex splitting pattern due to the coupling of the aromatic protons with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbons attached to and in the vicinity of the fluorine and bromine atoms will show characteristic chemical shifts and coupling constants (J-coupling) with the ¹⁹F nucleus. The presence of fluorine often leads to complex splitting patterns in the ¹³C NMR spectrum, providing valuable structural information.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will correspond to C-H, C-F, and C-Br stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis of 3'-Bromo-4'-fluoroacetophenone

The synthesis of 3'-Bromo-4'-fluoroacetophenone can be achieved through several synthetic routes, most commonly involving the bromination of a fluorinated precursor. A general and reliable method is the electrophilic aromatic bromination of 4'-fluoroacetophenone.

Experimental Protocol: Electrophilic Bromination of 4'-fluoroacetophenone

This protocol describes a laboratory-scale synthesis of 3'-Bromo-4'-fluoroacetophenone.

Materials:

-

4'-fluoroacetophenone

-

N-Bromosuccinimide (NBS)

-

Iron(III) bromide (FeBr₃) or concentrated Sulfuric Acid (H₂SO₄) as a catalyst

-

Dichloromethane (DCM) or another suitable inert solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-fluoroacetophenone (1 equivalent) in dichloromethane.

-

Add the catalyst, either a catalytic amount of iron(III) bromide or concentrated sulfuric acid.

-

To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or gentle reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3'-Bromo-4'-fluoroacetophenone.

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3'-position of the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. For instance, a tandem Suzuki-coupling/SNAr approach utilizing 3'-Bromo-4'-fluoroacetophenone has been employed for the synthesis of functionalized carbazoles, a scaffold present in numerous pharmacologically active compounds. [1]

The Suzuki coupling reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

Caption: Suzuki coupling workflow for biaryl synthesis.

Safety and Handling

3'-Bromo-4'-fluoroacetophenone should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

Handling and Storage:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

3'-Bromo-4'-fluoroacetophenone is a strategically important chemical intermediate with significant applications in the field of drug discovery and development. Its unique combination of reactive sites allows for the facile synthesis of diverse and complex molecular scaffolds, including chalcones and biaryl compounds. The protocols and data presented in this guide are intended to provide researchers and scientists with a comprehensive understanding of the properties and utility of this valuable building block, thereby facilitating the development of the next generation of therapeutic agents.

References

-

ChemBK. (2024, April 9). 3-BROMO-4-FLUOROACETOPHENONE. Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization: 2',4'-Dibromo-3'-fluoroacetophenone

The following technical guide details the spectroscopic characterization of 2',4'-Dibromo-3'-fluoroacetophenone (CAS: 1803836-80-7). This analysis is structured for researchers requiring rigorous identification of this halogenated intermediate, often used in the synthesis of complex heterocycles and pharmaceutical scaffolds.

Executive Summary & Structural Context

2',4'-Dibromo-3'-fluoroacetophenone is a tetra-substituted benzene derivative characterized by a specific substitution pattern that dictates its unique spectroscopic signature. Unlike its alpha-brominated analogs (used as lachrymators), this compound features halogenation directly on the aromatic ring, significantly altering its electronic and steric properties.

-

IUPAC Name: 1-(2,4-dibromo-3-fluorophenyl)ethanone

-

Molecular Formula: C

H -

Molecular Weight: 295.93 g/mol

-

Key Application: Intermediate for Suzuki-Miyaura cross-coupling (via the C4-Br) and nucleophilic aromatic substitution (S

Ar) at the C3-F position.

Structural Numbering & Logic

To interpret the spectra correctly, the atomic numbering is defined as follows:

-

Position 1' : Acetyl group (-C(=O)CH

) attachment point. -

Position 2' : Bromine atom (Ortho to acetyl, Ortho to fluorine).

-

Position 4' : Bromine atom (Ortho to fluorine).[3]

-

Position 5' : Hydrogen (Aromatic).

-

Position 6' : Hydrogen (Aromatic, Ortho to acetyl).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most definitive confirmation of the halogenation state due to the distinct isotopic abundance of Bromine (

Isotopic Pattern Analysis

The presence of two bromine atoms creates a characteristic 1:2:1 triplet pattern for the molecular ion cluster.

| Ion Species | m/z Value | Relative Abundance | Composition |

| M | 294 | ~51% | |

| [M+2] | 296 | 100% (Base Peak) | |

| [M+4] | 298 | ~49% |

Fragmentation Pathway

The fragmentation is driven by alpha-cleavage of the acetyl group and sequential loss of halogens.

-

Alpha-Cleavage: Loss of the methyl radical (

CH -

Decarbonylation: Loss of CO (28 Da) from the acylium ion yields the aryl cation [Ar]

. -

Halogen Loss: Sequential loss of Br

radicals.

Caption: EI-MS fragmentation pathway showing the characteristic loss of the acetyl group followed by debromination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is dominated by the regiochemistry of the aromatic ring and the coupling interactions with the Fluorine-19 nucleus (spin 1/2, 100% abundance).

H NMR (Proton)

Solvent: CDCl

| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 2.60 - 2.65 | Singlet (s) | 3H | Acetyl -CH | N/A |

| 7.35 - 7.45 | Doublet of Doublets (dd) | 1H | H-6' | |

| 7.55 - 7.65 | Doublet of Doublets (dd) | 1H | H-5' |

Note: The coupling between H-6' and F-3' is long-range and may appear as line broadening rather than a resolved split depending on field strength.

C NMR (Carbon-13)

The

| Shift ( | Splitting ( | Assignment | Structural Logic |

| 200.5 | Singlet | C=O | Ketone carbonyl |

| 30.2 | Singlet | -CH | Methyl group |

| 158.0 | Doublet ( | C-3' | Direct C-F attachment |

| 140.1 | Singlet (or weak doublet) | C-1' | Ipso to Acetyl |

| 133.5 | Doublet ( | C-5' | Meta to F |

| 128.2 | Singlet | C-6' | Para to F (coupling negligible) |

| 118.5 | Doublet ( | C-2' | Ortho to F (bearing Br) |

| 112.0 | Doublet ( | C-4' | Ortho to F (bearing Br) |

F NMR (Fluorine)

-

Shift:

-105 to -115 ppm (Typical for fluoro-benzenes flanked by halogens). -

Pattern: Triplet or doublet of doublets (due to coupling with H-5' and potentially H-6').

Infrared Spectroscopy (IR)

IR analysis confirms the functional groups and substitution pattern.

-

1690 - 1705 cm

: C=O Stretch . Characteristic of an aryl ketone. The frequency is slightly higher than unsubstituted acetophenone (1685 cm -

1580, 1470 cm

: C=C Aromatic Stretch . -

1150 - 1250 cm

: C-F Stretch . Strong, broad band. -

600 - 700 cm

: C-Br Stretch . Distinct fingerprint bands.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: High-resolution acquisition for impurity profiling.

-

Solvent Selection: Use Chloroform-d (CDCl

) with 0.03% TMS as an internal standard. DMSO-d -

Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (KBr/NaBr) from the synthesis step.

-

Acquisition:

-

Set relaxation delay (d1) to

2.0 seconds to ensure accurate integration of the aromatic protons vs. the methyl group. -

Acquire

F spectrum (if available) to confirm the absence of regioisomers (e.g., 2',6'-dibromo-3'-fluoro).

-

Protocol B: GC-MS Identification

Objective: Confirmation of bromination level.

-

Method: Electron Impact (EI) at 70 eV.

-

Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

-

Temperature Program:

-

Hold 50°C for 2 min.

-

Ramp 20°C/min to 280°C.

-

Hold 5 min.

-

-

Injection: Split mode (20:1) to prevent detector saturation from the abundant [M+2] ion.

Synthesis & Impurity Profile (Context)

Understanding the synthesis aids in interpreting "ghost peaks" in the spectra. This compound is typically synthesized via the bromination of 3'-fluoroacetophenone .

Caption: Synthesis pathway highlighting potential regioisomeric impurities visible in NMR.

-

Regioisomers: The 2',6'-dibromo isomer is a common impurity. In

H NMR, this would show a singlet for the aromatic protons (if equivalent) or a different coupling pattern, and the methyl peak would be shifted due to the different steric environment.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1803836-80-7. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Authoritative text for C-F coupling constants and halogen isotope patterns).

-

Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link] (Reference for

C chemical shift additivity rules in polysubstituted benzenes).

Sources

Starting materials for 2',4'-Dibromo-3'-fluoroacetophenone synthesis

The following technical guide details the precision synthesis of 2',4'-Dibromo-3'-fluoroacetophenone .

This guide prioritizes regiochemical integrity . While direct bromination of acetophenones is common, the specific "sandwiched" substitution pattern of this target (a fluorine atom located between two bromine atoms, with an acetyl group ortho to one bromine) makes standard Electrophilic Aromatic Substitution (EAS) difficult to control. Therefore, this guide recommends a Directed Ortho Metalation (DoM) strategy as the primary high-purity route.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 1-(2,4-dibromo-3-fluorophenyl)ethanone CAS Registry Number: (Analogous to 1003879-02-4, but specific isomer requires confirmation; often custom synthesized) Core Challenge: Installing two bromine atoms ortho and para to the fluorine, while maintaining the acetyl group in the correct position. Direct bromination of 3'-fluoroacetophenone typically yields a mixture of 4'-bromo and 6'-bromo isomers, making the isolation of the 2',4'-dibromo species low-yielding and purification-intensive.

Strategic Solution: The Directed Ortho Metalation (DoM) of 2,6-Dibromofluorobenzene is the superior route. By exploiting the acidity of the proton ortho to the bromine and meta to the fluorine, we can introduce the acetyl group with perfect regioselectivity.

Retrosynthetic Pathway (DOT Visualization)

Caption: Retrosynthetic disconnection showing the logic of installing the acetyl group last to ensure correct halogen placement.

Starting Material Selection

| Starting Material | CAS No. | Purity Req.[1][2] | Pros | Cons |

| 2,6-Dibromofluorobenzene | 1435-54-7 | >98% | Perfect pre-installed halogen pattern. | Requires cryogenic conditions (-78°C). |

| 3'-Fluoroacetophenone | 455-36-7 | >97% | Cheap commodity chemical. | Poor selectivity; yields complex isomer mixtures. |

| 2-Bromo-3'-fluoroacetophenone | 53631-18-8 | >97% | Partially functionalized. | Expensive; bromination at C4 vs C6 is competitive. |

Recommendation: Proceed with 2,6-Dibromofluorobenzene (CAS 1435-54-7).[3] This starting material locks the halogen positions, reducing the synthesis to a single, high-yield C-C bond formation.

Primary Protocol: Directed Ortho Metalation (DoM)

This protocol utilizes Lithium Diisopropylamide (LDA) to deprotonate the 3-position of the benzene ring (ortho to Br, meta to F), followed by trapping with a Weinreb amide to generate the ketone cleanly.

Reagents & Equipment[1][2][4]

-

Substrate: 2,6-Dibromofluorobenzene (1.0 eq)

-

Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.1 eq)

-

Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide) (1.2 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF) (0.5 M concentration)

-

Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Equipment: Flame-dried 3-neck flask, N₂/Ar atmosphere, low-temperature thermometer, acetone/dry-ice bath.

Step-by-Step Methodology

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with nitrogen for 15 minutes.

-

Substrate Solution: Charge the flask with 2,6-Dibromofluorobenzene (10.0 g, 39.4 mmol) and anhydrous THF (80 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation (The Critical Step):

-

Add LDA (21.7 mL of 2.0 M solution, 43.3 mmol) dropwise via syringe pump over 20 minutes.

-

Mechanistic Note: The proton at position 3 is removed. Although position 4 is para to Fluorine, the inductive effect of the Bromine at position 2 makes the proton at position 3 (ortho to Br) significantly more acidic (pKₐ ~30-35).

-

Stir at -78°C for 1 hour. The solution typically turns a pale yellow/orange.

-

-

Acylation:

-

Dissolve N-Methoxy-N-methylacetamide (5.0 g, 47.3 mmol) in 10 mL anhydrous THF.

-

Add this solution dropwise to the lithiated species at -78°C.

-

Why Weinreb Amide? It prevents over-addition (formation of tertiary alcohol) by forming a stable tetrahedral intermediate that only collapses to the ketone upon acidic workup.

-

-

Warming & Quench:

-

Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl (50 mL).

-

-

Workup:

-

Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine (50 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude oil is purified via Flash Column Chromatography (Silica Gel, Hexanes:EtOAc 95:5).

-

Expected Yield: 75-85%.

-

Alternative Protocol: Bromination of 3'-Fluoroacetophenone

Use this route only if cryogenic facilities are unavailable. Expect lower yields due to isomer separation.

Reaction Logic

Bromination of 3'-fluoroacetophenone is governed by the competing directing effects:

-

Acetyl (C1): Meta-director (deactivating). Directs to C5.[4]

-

Fluoro (C3): Ortho/Para-director (deactivating). Directs to C2, C4, C6.

-

Result: The primary product is usually 4'-bromo-3'-fluoroacetophenone (sterically favored over 2'). A second bromination is required to hit the 2' position, which is highly crowded (sandwiched between Acetyl and F).

Protocol Summary

-

Substrate: 3'-Fluoroacetophenone dissolved in Glacial Acetic Acid.

-

Brominating Agent: Liquid Bromine (Br₂) (2.2 eq) or NBS in H₂SO₄.

-

Conditions: Heat to 60°C for 4-6 hours.

-

Outcome: A mixture of 4'-bromo (major), 6'-bromo, and 2',4'-dibromo (minor).

-

Purification: Requires careful fractional recrystallization from Ethanol or HPLC separation.

Process Visualization (DoM Pathway)

Caption: Workflow for the Directed Ortho Metalation (DoM) synthesis route.

Analytical Validation

To confirm the synthesis of the correct isomer, compare the NMR signals against these predicted values:

| Nucleus | Signal | Multiplicity | Assignment | Logic |

| ¹H NMR | δ 2.60 | Singlet (3H) | -COCH₃ | Acetyl methyl group. |

| ¹H NMR | δ 7.65 | Doublet of Doublets | Ar-H (C5) | Ortho to F, Meta to Acetyl. |

| ¹H NMR | δ 7.85 | Doublet of Doublets | Ar-H (C6) | Para to F, Ortho to Acetyl. |

| ¹⁹F NMR | δ -105 | Multiplet | Ar-F | Shift characteristic of F between Br atoms. |

Note: The coupling constants (J-values) between H5 and H6 will be characteristic of ortho-coupling (~8 Hz).

Safety & Handling

-

LDA (Lithium Diisopropylamide): Pyrophoric. Handle strictly under inert atmosphere. Reacts violently with water.

-

2,6-Dibromofluorobenzene: Irritant. Avoid inhalation.

-

Bromine (Alternative Route): Highly corrosive, lachrymator. Causes severe burns. Use only in a high-efficiency fume hood.

References

-

Starting Material Data: 1,3-Dibromo-2-fluorobenzene (2,6-Dibromofluorobenzene). CAS 1435-54-7.[3] Available from Sigma-Aldrich, Combi-Blocks.

- DoM Methodology: Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

-

Analogous Synthesis (Fluorobenzoic Acids): "Synthesis of 2,4-dibromo-5-fluorobenzoic acid". Synthetic Communications, 29(3). (Demonstrates stability of the dibromo-fluoro motif).

- Weinreb Amide Usage: Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818.

-

Alternative Bromination: "Bromination of acetophenone derivatives". Journal of Organic Chemistry. (General reference for EAS selectivity issues).

Sources

Solubility of 2',4'-Dibromo-3'-fluoroacetophenone in organic solvents

Technical Guide: Solubility Profiling and Solvent Selection for 2',4'-Dibromo-3'-fluoroacetophenone

Executive Summary

This technical guide provides a comprehensive framework for determining and optimizing the solubility of 2',4'-Dibromo-3'-fluoroacetophenone (CAS: 1803836-80-7 / Analogous structures). As a poly-halogenated aromatic ketone, this compound serves as a critical intermediate in the synthesis of antifungal agents (e.g., Voriconazole derivatives) and functionalized chalcones.

Precise solubility data is often absent from public repositories for specific halogenated regioisomers. Therefore, this guide moves beyond static data to provide a predictive profile based on Structure-Property Relationships (SPR) and a self-validating experimental protocol for generating thermodynamic solubility curves. This approach ensures researchers can independently validate solvent systems for reaction monitoring (HPLC), recrystallization, and scale-up.

Physicochemical Profile & Predicted Solubility

Structural Analysis

The molecule features a lipophilic phenyl ring substituted with three electron-withdrawing halogens (two bromines, one fluorine) and a polar acetyl group.

-

Lipophilicity: High (Predicted LogP ~3.5–4.0).

-

Crystal Lattice Energy: High melting point potential due to halogen bonding and

-stacking, requiring significant solvent enthalpy to overcome lattice forces.

Solubility Classification (SPR Prediction)

Based on the dielectric constants and Hansen Solubility Parameters (HSP) of structural analogs (e.g., 2,4'-Dibromoacetophenone), the solubility profile follows the "Like Dissolves Like" principle:

| Solvent Class | Representative Solvents | Predicted Solubility | Application |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Stock solutions, Reaction media |

| Chlorinated | DCM, Chloroform | High | Extraction, Chromatography |

| Moderately Polar | THF, Ethyl Acetate, Acetone | Moderate-High | Synthesis, standard workup |

| Aromatic | Toluene, Xylene | Moderate | Scale-up reactions (azeotropic drying) |

| Polar Protic | Methanol, Ethanol, IPA | Temperature Dependent | Recrystallization (High T solubility, Low Low T solubility) |

| Non-Polar | Hexane, Heptane, Water | Insoluble/Trace | Anti-solvents |

Critical Insight: For recrystallization, the steep solubility curve in lower alcohols (Ethanol/IPA) often provides the best recovery yields compared to Toluene, which may hold too much solute at low temperatures.

Experimental Protocol: Solubility Determination

Since literature data for this specific isomer is sparse, you must generate empirical data using the Static Equilibrium Method . This protocol is the "Gold Standard" for regulatory submissions.

Workflow Visualization

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Detailed Methodology

Reagents:

-

2',4'-Dibromo-3'-fluoroacetophenone (Purity >98%).[1]

-

HPLC Grade Solvents (Methanol, Ethanol, Acetone, Toluene, Ethyl Acetate).

Procedure:

-

Preparation: Add excess solid compound to 10 mL of the target solvent in a jacketed glass vessel. Ensure a visible solid phase remains (supersaturation).

-

Equilibration: Stir magnetically at a fixed temperature (e.g., 298.15 K) for 24–48 hours.

-

Validation: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

-

-

Sampling: Stop stirring and allow solids to settle for 30 minutes (maintain temperature).

-

Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

-

Quantification: Dilute the filtrate with mobile phase (e.g., Acetonitrile) and analyze via HPLC-UV (typically

~250-265 nm).

Thermodynamic Modeling

To predict solubility at unmeasured temperatures (essential for process design), fit your experimental data to the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (

Equation:

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived via regression analysis.

Interpretation of Parameters

-

Parameter A & B: Relate to the enthalpy of solution. A negative correlation with

confirms endothermic dissolution (solubility increases with heat). -

Parameter C: Accounts for the temperature dependence of the heat capacity.

Expert Note: If

, the model is valid for interpolation. For halogenated acetophenones, deviations usually occur only near the solvent boiling point.

Practical Application: Recrystallization Strategy

The primary industrial utility of this solubility data is purification. The presence of the 3'-fluoro and 2',4'-dibromo groups creates a specific polarity window ideal for Anti-Solvent Crystallization .

Solvent System Selection Logic

Figure 2: Logical flow for anti-solvent recrystallization.

Recommended Systems:

-

Ethanol / Water:

-

Dissolve in hot Ethanol (approx. 60°C).

-

Add Water dropwise until turbidity persists.

-

Cool to 0°C.

-

Why: High recovery, eco-friendly, removes inorganic salts.

-

-

Ethyl Acetate / Hexane:

-

Dissolve in minimal Ethyl Acetate.

-

Add Hexane to reduce polarity.

-

Why: Excellent for removing non-polar impurities or tarry byproducts.

-

References

-

ChemSrc. (2023). 2',4'-Dibromo-3'-fluoroacetophenone (CAS 1803836-80-7) Physicochemical Properties. Retrieved from [Link]

-

MDPI. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference. Retrieved from [Link]

- Google Patents. (2016). CN105801390A: Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

Sources

Application Note: Synthesis of Chalcone Derivatives from 2',4'-Dibromo-3'-fluoroacetophenone

Executive Summary & Scientific Rationale

This application note details the synthesis of chalcone derivatives utilizing 2',4'-Dibromo-3'-fluoroacetophenone as the nucleophilic scaffold. While chalcones (1,3-diaryl-2-propen-1-ones) are well-established pharmacophores, this specific starting material presents unique opportunities and challenges in medicinal chemistry.[1]

Strategic Value:

The specific substitution pattern—a fluorine atom flanked by two bromine atoms—offers a high degree of lipophilicity and metabolic resistance. The 3'-fluorine exerts a strong inductive effect (

Application Scope:

-

Antimicrobial Discovery: Poly-halogenated chalcones are potent inhibitors of bacterial efflux pumps and fungal cell wall synthesis [1].

-

Anticancer Research: The electrophilic

-unsaturated ketone system acts as a Michael acceptor for cysteine residues in enzymes like thioredoxin reductase [2].

Chemical Analysis of the Scaffold

Before initiating synthesis, it is critical to understand the electronic and steric environment of the starting material.

| Feature | Position | Effect on Reaction |

| Bromine | 2' (Ortho) | Steric Hindrance: May retard the condensation step. Requires optimized agitation or prolonged reaction times. |

| Fluorine | 3' (Meta) | Electronic Activation: Strong electron-withdrawing group (EWG) increases acidity of the acetyl group ( |

| Bromine | 4' (Para) | Lipophilicity: Enhances membrane permeability of the final product; provides a handle for future cross-coupling (e.g., Suzuki-Miyaura). |

Reaction Mechanism

The synthesis proceeds via the Claisen-Schmidt Condensation , a base-catalyzed crossed-aldol reaction.[2] The mechanism involves the generation of an enolate from the acetophenone, nucleophilic attack on the aldehyde, and subsequent dehydration to form the enone system.

Figure 1: Mechanistic Pathway

Caption: Mechanistic flow of the Claisen-Schmidt condensation highlighting the specific kinetic influence of the halogen substituents.

Experimental Protocols

Two protocols are provided: Method A (Standard Solution-Phase) for scalability and Method B (Green/Solvent-Free) for rapid library generation.

Method A: Standard Ethanolic Condensation (High Purity)

Recommended for bulk synthesis (>500 mg).

Reagents:

-

2',4'-Dibromo-3'-fluoroacetophenone (1.0 equiv)

-

Substituted Benzaldehyde (1.0 - 1.1 equiv)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (40% aq. solution)

-

Ethanol (95% or Absolute)

Step-by-Step Procedure:

-

Solubilization: In a round-bottom flask, dissolve 1.0 mmol of 2',4'-Dibromo-3'-fluoroacetophenone and 1.0 mmol of the chosen benzaldehyde in 10-15 mL of Ethanol.

-

Note: If the acetophenone is slow to dissolve due to the halogens, mild warming (40°C) is permitted, but cool to room temperature (RT) before adding base.

-

-

Catalysis: Add 1-2 mL of 40% NaOH solution dropwise with vigorous stirring.

-

Observation: The solution often turns yellow or orange immediately, indicating enolate formation and conjugation.

-

-

Reaction: Stir at RT for 12–24 hours.

-

Optimization: Due to the 2'-Br steric bulk, if TLC shows incomplete conversion after 24h, heat to 50°C for 2-4 hours.

-

-

Workup: Pour the reaction mixture into 100 mL of crushed ice/water containing 2-3 mL of dilute HCl (to neutralize excess base).

-

Isolation: The chalcone will precipitate as a solid. Filter via vacuum filtration.[3][4] Wash the solid copiously with cold water to remove salts.

-

Purification: Recrystallize from hot Ethanol or Ethanol/Ethyl Acetate mixtures.

Method B: Solvent-Free Grinding (Green Chemistry)

Recommended for high-throughput screening or when solubility is an issue.

Rationale: Mechanical energy overcomes the steric barrier of the 2'-Br group more efficiently than thermal energy in some cases, often resulting in higher yields [3].

Step-by-Step Procedure:

-

Combine: Place 1.0 mmol of acetophenone and 1.0 mmol of aldehyde in a clean mortar.

-

Catalyze: Add 1 pellet (~2-3 mmol) of solid NaOH (powdered).

-

Grind: Grind vigorously with a pestle for 10–20 minutes. The mixture will likely become a paste and change color (yellow/orange).

-

Quench: Add 10 mL cold water to the mortar, scrape the solid, and filter.

-

Purify: Recrystallize as described in Method A.

Quality Control & Characterization

The validity of the synthesis relies on confirming the structure and stereochemistry.

Validation Workflow

Caption: Decision tree for validating the geometric isomerism of the synthesized chalcone.

Key Analytical Parameters

| Technique | Parameter | Expected Value | Interpretation |

| 1H NMR | Vinyl Protons ( | Downfield shift due to conjugation. | |

| 1H NMR | Coupling Constant ( | 15 - 16 Hz | CRITICAL: Confirms Trans ( |

| IR | Carbonyl ( | Lower than typical ketones due to conjugation. | |

| Melting Point | Range | Sharp (< 2°C range) | Broad range indicates incomplete removal of starting material. |

Troubleshooting Guide (Self-Validating Systems)

Problem 1: No precipitate forms upon pouring into ice water.

-

Cause: The product may be an oil or highly soluble in the ethanol/water mix.

-

Solution: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (

mL). Dry over

Problem 2: Low Yield / Incomplete Reaction.

-

Cause: The 2'-Br steric hindrance is preventing the aldehyde approach.

-

Solution: Increase base concentration (use 60% KOH) or switch to ultrasound-assisted synthesis (sonication for 30-60 mins) to improve mass transfer.

Problem 3: Product is colored but NMR shows starting material.

-

Cause: "Aldol" intermediate failed to dehydrate.

-

Solution: Reflux the crude material in Ethanol with a catalytic amount of Iodine (

) or

References

-

Gomes, M. N., et al. (2017). "Chalcone derivatives: promising starting points for drug design." Molecules, 22(8), 1210. Link

-

Zhang, E. H., et al. (2013). "An update on anticancer activities of chalcones." Expert Opinion on Therapeutic Patents, 23(6), 701-733. Link

-

Zangade, S., et al. (2019). "Green and efficient synthesis of chalcones using grinding technique." World Journal of Pharmaceutical Research, 8(6), 1059-1066. Link

-

BenchChem. (2025).[5] "Validating the trans Configuration of 4'-Bromochalcone via 1H NMR Coupling Constants." BenchChem Protocols. Link

Sources

Application Note: A Detailed Protocol for Regioselective Nucleophilic Aromatic Substitution on 2',4'-Dibromo-3'-fluoroacetophenone

Abstract

Substituted acetophenones are pivotal structural motifs in medicinal chemistry and materials science. This application note provides a comprehensive guide to performing a nucleophilic aromatic substitution (SNAr) reaction on 2',4'-Dibromo-3'-fluoroacetophenone, a highly functionalized aromatic ketone. We delve into the mechanistic principles governing the reaction, focusing on the electronic interplay of the substituents that dictates the observed regioselectivity. A detailed, field-tested experimental protocol for the synthesis of a novel substituted acetophenone is presented, complete with troubleshooting advice and characterization guidelines. This document is intended for researchers, chemists, and drug development professionals seeking to leverage complex halogenated precursors in organic synthesis.

Introduction and Theoretical Framework

Nucleophilic aromatic substitution (SNAr) is a powerful class of reactions for the functionalization of aromatic rings, standing in contrast to the more common electrophilic aromatic substitution.[1] In an SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring. For this to occur, the ring must be "activated" or made electron-poor, a condition typically met by the presence of strong electron-withdrawing groups (EWGs).[2][3]

The substrate, 2',4'-Dibromo-3'-fluoroacetophenone, is an ideal candidate for SNAr due to the cumulative electronic effects of its substituents:

-

Acetyl Group (-COCH₃): This is a potent electron-withdrawing group that strongly activates the aromatic ring towards nucleophilic attack. Its activating influence is most pronounced at the ortho (C2') and para (C4') positions, where it can stabilize the negative charge of the reaction intermediate via resonance.[4][5]

-

Halogen Substituents (-F, -Br): All halogens are inductively electron-withdrawing. Fluorine, being the most electronegative element, exerts a powerful inductive effect (-I), significantly increasing the electrophilicity of the ring carbons and stabilizing the anionic intermediate.[6][7][8] This stabilization of the rate-determining transition state is why fluorinated arenes are often more reactive in SNAr reactions than their chlorinated or brominated counterparts, despite the greater strength of the C-F bond.[1][8]

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][4][8] The formation of this complex is typically the rate-determining step of the reaction.[7]

Regioselectivity: The Decisive Factor

With three potential leaving groups (two Br, one F), predicting the site of substitution is critical. The regiochemical outcome is determined by the stability of the Meisenheimer complex formed upon nucleophilic attack at each position.

-

Attack at C4' (para to acetyl): Nucleophilic attack at the C4' position, displacing the bromide, allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atom of the strongly activating acetyl group. This provides substantial resonance stabilization, making this pathway highly favorable.

-

Attack at C2' (ortho to acetyl): Attack at the C2' position also allows for resonance stabilization by the acetyl group. However, it may be subject to slightly more steric hindrance from the adjacent acetyl group compared to the C4' position.

-

Attack at C3' (meta to acetyl): The acetyl group offers no direct resonance stabilization for an attack at the C3' position.[5] Therefore, substitution of the fluorine atom is electronically disfavored.

Experimental Protocol: Synthesis of 2'-Bromo-3'-fluoro-4'-(morpholin-4-yl)acetophenone

This protocol details the substitution of the C4'-bromide on 2',4'-Dibromo-3'-fluoroacetophenone with morpholine, a common secondary amine nucleophile.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity/Grade | Supplier Example |

| 2',4'-Dibromo-3'-fluoroacetophenone | 300.95 | >98% | Sigma-Aldrich |

| Morpholine | 87.12 | >99% | Acros Organics |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | >99% | Fisher Scientific |

| Dimethyl Sulfoxide (DMSO), anhydrous | 78.13 | >99.8% | VWR Chemicals |

| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | Mallinckrodt |

| Deionized Water (H₂O) | 18.02 | - | - |

| Brine (Saturated NaCl solution) | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | J.T. Baker |

| Silica Gel for Column Chromatography | - | 60 Å, 230-400 mesh | Sorbent Technologies |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with inert gas (N₂ or Ar) inlet

-

Heating mantle with temperature controller

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Workflow Diagram

Caption: Experimental workflow for the SNAr reaction.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2',4'-Dibromo-3'-fluoroacetophenone (3.01 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq).

-

Add 40 mL of anhydrous Dimethyl Sulfoxide (DMSO).

-

Purge the flask with an inert gas (N₂ or Argon) for 5 minutes.

-

Nucleophile Addition: Add morpholine (1.05 mL, 12.0 mmol, 1.2 eq) to the stirring suspension via syringe.

-

Equip the flask with a reflux condenser under a positive pressure of inert gas.

-

Reaction Execution: Lower the flask into a pre-heated heating mantle and heat the reaction mixture to 100 °C.

-

Maintain vigorous stirring for 12-18 hours. The reaction progress can be monitored by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent), observing the consumption of the starting material.

-

Work-up: After the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 200 mL of ice-water. A precipitate may form.

-

Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers. Wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 9:1 Hexanes:EtOAc and gradually increasing the polarity to 4:1 Hexanes:EtOAc, is typically effective for separating the product.

-

Combine the pure fractions (identified by TLC) and concentrate under reduced pressure to yield the final product, 2'-Bromo-3'-fluoro-4'-(morpholin-4-yl)acetophenone, as a solid.

Reaction Mechanism Diagram

Caption: SNAr Addition-Elimination Mechanism.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient temperature or reaction time. 2. Inactive base (absorbed moisture). 3. Impure starting material or nucleophile. | 1. Increase temperature to 110-120 °C and/or extend reaction time. Monitor by TLC. 2. Use freshly opened or properly dried K₂CO₃. 3. Verify the purity of reagents. |

| Formation of Multiple Products | 1. Reaction temperature is too high, causing side reactions. 2. Presence of water in the reaction. 3. Competing substitution at the C2' position. | 1. Lower the reaction temperature to 90-100 °C. 2. Ensure all reagents and solvents are anhydrous.[9] 3. While unlikely, this can be addressed by optimizing the base and temperature. |

| Difficult Purification | 1. Residual DMSO in the crude product. 2. Co-elution of product and starting material. | 1. Perform thorough aqueous washes during work-up. A final wash with a small amount of cold water can be effective. 2. Optimize the eluent system for column chromatography; try a shallower gradient or a different solvent system (e.g., Dichloromethane/Methanol). |

Conclusion

This application note details a robust and reliable protocol for the regioselective nucleophilic aromatic substitution on 2',4'-Dibromo-3'-fluoroacetophenone. The electronic activation provided by the acetyl and fluoro substituents directs the substitution to the C4' position, enabling the predictable synthesis of highly functionalized building blocks. The described methodology is broadly applicable to a range of nucleophiles (amines, thiols, alkoxides), offering a versatile platform for the generation of compound libraries essential for drug discovery and materials science research.

References

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

College of St. Benedict & St. John's University. Addition-Elimination at Aromatics (SNAR). [Link]

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

-

Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

-

ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

-

Science.gov. nucleophilic aromatic substitution: Topics. [Link]

-

RCS Research Chemistry Services. SNAr Reaction of Polyhalogenated Heterocycles. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

OSTI.gov. Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. [Link]

-

National Center for Biotechnology Information. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. [Link]

-

Nature. SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. [Link]

-

National Center for Biotechnology Information. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

-

ResearchGate. Electrophilic and nucleophilic side chain fluorination of para-substituted acetophenones. [Link]

-

Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

-

YouTube. Nucleophilic Substitution Experiment S21. [Link]

-

OSTI.gov. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. [Link]

-

Liberty University. The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. [Link]

-

ResearchGate. Schemes depicting the SNAr/nucleophilic substitution of the different.... [Link]

-

ResearchGate. Predicting Regioselectivity in Nucleophilic Aromatic Substitution. [Link]

-

YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

-

Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

-

Chemistry Stack Exchange. How to explain regioselectivity in nucleophilic aromatic substitution. [Link]

-

Chemistry LibreTexts. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

National Center for Biotechnology Information. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Aromatic Nucleophilic Substitution [fishersci.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Synthesis of 2',4'-Dibromo-3'-fluoroacetophenone

Welcome to the technical support guide for the synthesis of 2',4'-Dibromo-3'-fluoroacetophenone. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and ensure product purity. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Overview of Synthetic Strategies

The synthesis of 2',4'-Dibromo-3'-fluoroacetophenone can be approached via two primary routes, each with distinct advantages and challenges. The choice of pathway often depends on the availability of starting materials and the desired level of regiochemical control.

-

Route A: Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) : This route involves the acylation of 1,3-dibromo-2-fluorobenzene. It offers precise control over the position of the acetyl group due to the directing effects of the existing substituents.

-

Route B: Direct Bromination : This pathway starts with 3'-fluoroacetophenone and introduces the bromine atoms through electrophilic halogenation. Achieving the desired 2',4'-dibromo substitution pattern can be challenging due to the potential for forming other isomers.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Problem: Low or No Product Yield

Q1: My Friedel-Crafts reaction (Route A) has failed or resulted in a very low yield. What are the most likely causes?

A1: Low yields in Friedel-Crafts acylation are common and typically trace back to a few critical factors:

-

Catalyst Deactivation: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in the reagents or glassware will hydrolyze the AlCl₃, rendering it inactive. It is crucial to use freshly opened or sublimated AlCl₃ and thoroughly dried glassware and solvents.[1]

-

Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the ketone product forms a stable complex with the catalyst, effectively sequestering it.[2][3][4] Unlike alkylations, the catalyst is not regenerated, so using less than one equivalent per equivalent of the acylating agent will result in an incomplete reaction. For optimal results, a slight excess (e.g., 1.1-1.2 equivalents) is often employed.

-

Purity of Starting Materials: Impurities in the 1,3-dibromo-2-fluorobenzene or acetyl chloride can interfere with the reaction. Ensure the starting materials are of high purity.

-

Reaction Temperature: While some heat may be required to drive the reaction to completion, excessively high temperatures can lead to decomposition of the starting materials or product, reducing the overall yield.[5] The optimal temperature must be determined empirically but often involves an initial period at a lower temperature (e.g., 0-5 °C) during the addition of reagents, followed by warming to a moderate temperature (e.g., 50-60 °C).[6][7]

Problem: Poor Regioselectivity and Isomer Formation

Q2: My direct bromination of 3'-fluoroacetophenone (Route B) produced a complex mixture of isomers instead of the desired 2',4'-dibromo product. How can I improve selectivity?

A2: The regiochemical outcome of electrophilic bromination is governed by the directing effects of the substituents on the aromatic ring. In 3'-fluoroacetophenone, you have:

-

An acetyl group (-COCH₃): A meta-director and a deactivating group.

-

A fluorine atom (-F): An ortho-, para-director and a deactivating group (due to induction, but resonance directs ortho/para).[8]

The combination of these effects can lead to a mixture of products. To favor the 2',4'-dibromo isomer:

-

Control Temperature: Lower reaction temperatures often enhance selectivity by favoring the kinetically controlled product over thermodynamically stable isomers that might form at higher temperatures.[5]

-

Choice of Brominating Agent and Catalyst: Using a milder brominating agent or a different catalyst system can sometimes improve selectivity. The reaction of acetophenone with bromine in the presence of aluminum chloride is a known method for nuclear halogenation.[9]

-

Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Experimenting with different solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene) may be beneficial.[1]

Problem: Formation of Side Products

Q3: I am observing a significant amount of a poly-brominated byproduct in my Route B synthesis. How can this be avoided?

A3: Poly-bromination occurs when the desired product reacts further with the brominating agent. Although the first and second bromine atoms are deactivating, forcing conditions can lead to the introduction of a third bromine. To minimize this:

-

Strict Stoichiometric Control: Carefully control the molar ratio of the brominating agent (e.g., Br₂) to the 3'-fluoroacetophenone substrate. Use no more than two equivalents of bromine.

-

Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

-

Gradual Addition: Add the brominating agent slowly and at a controlled temperature to maintain a low concentration of it in the reaction mixture at any given time.

Problem: Purification Challenges

Q4: I am having difficulty separating the final product from unreacted starting materials and isomeric impurities. What purification strategies are recommended?

A4:

-

Work-up Procedure: After quenching the reaction (e.g., with ice/HCl for Friedel-Crafts), a thorough aqueous work-up is essential.[7] Washing the organic layer with a dilute base (e.g., NaHCO₃ solution) can remove acidic impurities, followed by a water wash to remove salts.

-

Column Chromatography: This is the most effective method for separating isomers and other impurities with different polarities. A typical stationary phase is silica gel. The mobile phase (eluent) will likely be a non-polar/polar mixture, such as hexane/ethyl acetate. The optimal ratio should be determined by TLC analysis.

-

Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be an excellent final purification step. The choice of solvent is critical; ideal solvents dissolve the compound well at high temperatures but poorly at low temperatures. Test small batches with various solvents (e.g., ethanol, isopropanol, hexanes) to find the best system.

Frequently Asked Questions (FAQs)

Q5: For the Friedel-Crafts route (Route A), what is the precise mechanism and the role of the AlCl₃ catalyst?

A5: The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution. The Lewis acid catalyst (AlCl₃) is essential for generating the highly reactive electrophile, the acylium ion.[10][11]

-

Formation of the Acylium Ion: The AlCl₃ coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond. This complex then cleaves to form a resonance-stabilized acylium ion (CH₃CO⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of 1,3-dibromo-2-fluorobenzene attacks the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, typically [AlCl₄]⁻, removes the proton from the carbon atom that was attacked, restoring the aromaticity of the ring. This step also regenerates the AlCl₃ catalyst, which immediately complexes with the ketone product.

Q6: Which synthetic route is generally recommended for achieving the highest yield and purity?

A6: Route A (Friedel-Crafts Acylation) is generally the superior choice for synthesizing 2',4'-Dibromo-3'-fluoroacetophenone. The primary reason is regiochemical control. The directing effects of the two bromine atoms and the fluorine atom on the starting material (1,3-dibromo-2-fluorobenzene) will strongly direct the incoming acetyl group to the C-5 position, leading to the desired product with minimal isomeric byproducts. In contrast, Route B requires controlling the bromination at two different positions on an already substituted ring, which is inherently more difficult and likely to result in a mixture of isomers that are challenging to separate.

Q7: How does temperature influence the outcome of a Friedel-Crafts reaction?

A7: Temperature is a critical parameter that can affect yield, reaction rate, and selectivity.[5]

-

Low Temperatures (e.g., 0-25 °C): Generally favor the formation of the kinetic product and can improve selectivity by minimizing side reactions and rearrangements.[5] However, the reaction rate may be slow.

-

Elevated Temperatures (e.g., >50 °C): Increase the reaction rate but can lead to a decrease in selectivity and potentially promote the formation of thermodynamically more stable isomers or decomposition products.[5][12] For many acylations, a common procedure is to add the reagents at a low temperature to control the initial exothermic reaction and then warm the mixture to drive it to completion.[6]

Q8: What are the key safety precautions when running this synthesis?

A8:

-

Anhydrous Aluminum Chloride (AlCl₃): Reacts violently with water. Handle in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetyl Chloride: Is corrosive and a lachrymator. It also reacts with water to produce HCl gas. Handle only in a fume hood.

-

Bromine (for Route B): Is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE. Have a quenching agent, such as sodium thiosulfate solution, readily available in case of a spill.

-

Reaction Quenching: The quenching of a Friedel-Crafts reaction by pouring the reaction mixture onto ice is highly exothermic and releases large volumes of HCl gas.[7] This must be done slowly, in a fume hood, and behind a safety shield.

Data Presentation: Catalyst and Condition Effects

| Acylating Agent | Catalyst System | Solvent | Temperature (°C) | para/ortho Selectivity | Reference |

| Benzoyl chloride | La(OTf)₃ / TfOH | None | 140 | 99:1 | [13] |

| Acetic anhydride | Scandium triflate resin (immobilized) | None (Microwave) | 40-60 | Predominantly para | [13] |

| Acetyl chloride | Boron trifluoride (BF₃) / HF | Anhydrous HF | Ambient | High (90% purity of para) | [14] |

This table illustrates general selectivity trends for related substrates and is intended for guidance.

Experimental Protocol: Friedel-Crafts Acylation (Route A)

This protocol is a representative procedure for the synthesis of 2',4'-Dibromo-3'-fluoroacetophenone via Route A.

Materials:

-

1,3-Dibromo-2-fluorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (conc.)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Loading: To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride (1.1 eq.). Stir the resulting slurry.

-

Substrate Addition: In the dropping funnel, prepare a solution of 1,3-dibromo-2-fluorobenzene (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ slurry.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add acetyl chloride (1.05 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours, monitoring the reaction by TLC or GC.

-

Quenching: Cool the reaction mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and cautiously , pour the reaction mixture onto the stirred ice/HCl slurry in a fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 2',4'-Dibromo-3'-fluoroacetophenone.

References

- Benchchem. (n.d.). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021, May 26). International Journal of Advanced Chemistry Research.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing.

- Benchchem. (n.d.). identifying side products in Friedel-Crafts acylation of fluorobenzene.

-

The effects of reaction temperature on the Friedel–Crafts alkylation.... (n.d.). ResearchGate. Retrieved from [Link]

-

Reddit. (2022, October 1). under what conditions do friedel crafts acylation of benzene occur?. r/chemhelp. Retrieved from [Link]

-

Pearson, D. E., et al. (n.d.). Acetophenone, 3-bromo-. Organic Syntheses Procedure. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-fluoroacetophenone. Retrieved from [Link]

- Friedel - Crafts acetylation of Bromobenzene. (n.d.).

-

Department Chemie und Biologie. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Retrieved from [Link]

Sources

- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. chemistryjournals.net [chemistryjournals.net]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 8. maths.tcd.ie [maths.tcd.ie]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. byjus.com [byjus.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. prepchem.com [prepchem.com]

Common impurities in 2',4'-Dibromo-3'-fluoroacetophenone and their removal

Product Profile & Impurity Landscape

Subject: 2',4'-Dibromo-3'-fluoroacetophenone Application: Intermediate for antifungal azoles (e.g., Voriconazole analogs) and phosphorescent iridium complexes.[1][2] Chemical Complexity: High.[2] The synthesis involves electrophilic aromatic substitution on a deactivated, multi-substituted ring, leading to significant regioselectivity challenges.

The Impurity Matrix

The following table categorizes the most frequent impurities found in crude batches of 2',4'-Dibromo-3'-fluoroacetophenone.

| Impurity Type | Specific Compound | Origin (Causality) | Detection (RRT*) |

| Regioisomer (Major) | 4',6'-Dibromo-3'-fluoroacetophenone | Competing Directing Effects: The 3'-fluorine directs ortho/para.[1][2] While the 4'-position is favored, the 6'-position (para to F) is sterically more accessible than the 2'-position (sandwiched between F and Acetyl).[1][2] | ~1.05 - 1.10 |

| Under-Brominated | 4'-Bromo-3'-fluoroacetophenone | Incomplete Reaction: Insufficient bromine equivalents or premature quenching.[1][2] | ~0.85 - 0.90 |

| Side-Chain (Critical) | Process Deviation: High reaction temperature or moisture in Lewis Acid (AlCl₃) shifts bromination from the ring to the alpha-carbon (ketone side chain).[1][2] | ~1.15 - 1.20 | |

| Over-Brominated | 2',4',6'-Tribromo-3'-fluoroacetophenone | Excess Reagent: Use of >2.5 eq of Bromine leads to exhaustion of all activated sites.[1][2] | >1.25 |

*RRT (Relative Retention Time) is approximate and depends on specific C18/Acetonitrile gradients.[1]

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: "I see a consistent impurity at RRT 1.08 that co-crystallizes with my product. What is it?"

Diagnosis: This is almost certainly the 4',6'-dibromo regioisomer .[1]

-

The Science: In 3'-fluoroacetophenone, the Fluorine atom activates positions 2, 4, and 6. The Acetyl group deactivates the ring but directs meta (to itself), which aligns with positions 3 (occupied) and 5.

-

Your Target (2',4'): Requires bromination at the 2-position, which is sterically crowded between the Acetyl group and the Fluorine atom.

-

The Impurity (4',6'): Bromination at the 6-position is electronically favorable (para to Fluorine) and sterically open.[1]

-

-

Action: Standard recrystallization often fails because these isomers are isomorphous.[2] Switch to Fractional Recrystallization using Methanol/Water (4:1) or utilize Flash Chromatography (See Module 2).[1]

Q2: "My crude product is causing severe eye irritation and has a sharp, acrid smell."

Diagnosis: You have

-

The Science: These are potent lachrymators (tear gas agents). They form when the Lewis Acid catalyst (e.g., AlCl₃) is deactivated by moisture, or if the reaction temperature exceeds 40°C, promoting free-radical bromination on the alkyl side chain rather than ionic bromination on the ring.

-

Action: Immediate Chemical Quench. Do not attempt to recrystallize immediately; the impurity will persist.

Q3: "The product color is persistent yellow/orange even after drying."

Diagnosis: Trapped free Bromine (Br₂) or Oligomeric byproducts .[1]

-

The Science: Poly-halogenated acetophenones form tight crystal lattices that can occlude molecular bromine.[1][2]

-

Action: Wash the organic layer during workup with 10% Sodium Thiosulfate or Sodium Bisulfite until the color dissipates.[1] If the solid is already isolated, triturating with cold Hexane often removes surface bromine.

Module 2: Purification Protocols

Protocol A: Removal of Regioisomers (The "Crowded" Isomer Problem)

The separation of 2',4'-dibromo (target) from 4',6'-dibromo (impurity) relies on subtle polarity differences.[1] The 2',4' isomer is more polar due to the "ortho-ortho" dipole clash between the Carbonyl, Bromine, and Fluorine.

Method: Flash Column Chromatography [1]

-

Loading: Dry load on Celite is recommended due to low solubility in Hexane.[2]

Protocol B: Removal of Starting Material (Recrystallization)[1]

If 4'-bromo (monobromo) or unreacted starting material is present:

-

Procedure:

-

Dissolve crude solid in boiling Ethanol (approx. 5 mL per gram).

-

Allow to cool slowly to room temperature (do not use an ice bath yet).[1]

-

The poly-brominated target (Higher MP, lower solubility) will crystallize first.[1]

-

The mono-brominated species (Lower MP, higher solubility) remains in the mother liquor.[1]

-

Note: If oiling out occurs, add a seed crystal or scratch the glass.

-

Module 3: Visualized Workflows

Diagram 1: Impurity Formation Pathways

This diagram illustrates the "Battle of Directors" explaining why the 4',6' impurity is so prevalent.

Caption: Path analysis showing the kinetic competition between the target (2',4') and the major regioisomer (4',6').

Diagram 2: Purification Decision Tree

Caption: Logical flow for selecting the correct purification method based on impurity profile.

References

-

Regioselectivity in Electrophilic Aromatic Substitution

-

Synthesis of Brominated Acetophenones

-

Purification & Alpha-Bromo Removal

-

Analytical Profiling of Halogenated Impurities

Sources

Comparing reactivity of 2',4'-Dibromo-3'-fluoroacetophenone with other acetophenones

Executive Summary

2',4'-Dibromo-3'-fluoroacetophenone (CAS: 33243-33-3 or analog) represents a highly specialized scaffold in organic synthesis, distinguished by its "Crowded Electron-Deficient" core. Unlike simple acetophenones, this molecule integrates three distinct reactivity vectors: severe steric hindrance at the carbonyl face (ortho-effect), high acidity at the

This guide provides a technical comparison of its reactivity against standard acetophenone derivatives, offering researchers a roadmap for navigating its unique steric and electronic landscape.

Structural & Electronic Landscape

To understand the reactivity, we must first map the competing forces on the molecule.

-

The Ortho-Effect (2'-Br): The bromine atom at the 2' position forces the acetyl group to rotate out of the plane of the aromatic ring to minimize steric clash. This inhibits resonance , effectively isolating the carbonyl

-system from the aromatic -

The Electronic Trap (3'-F & 4'-Br): The combination of three electron-withdrawing groups (EWGs)—two bromines and one fluorine—creates a highly electron-deficient ring.

-

The Meta-Fluorine: Positioned between two bromines, the 3'-fluorine exerts a strong inductive withdrawing effect (-I) on both the C2 and C4 positions, while also influencing the acidity of the acetyl group.

Visualizing the Reactivity Map

The following diagram illustrates the conflicting steric and electronic forces governing the molecule.

Figure 1: Structural reactivity map highlighting the interplay between steric inhibition (red) and electronic activation (green).

Comparative Reactivity Analysis

We compare 2',4'-Dibromo-3'-fluoroacetophenone (Target) against three benchmarks:

-

Acetophenone: The unsubstituted standard.

-

4'-Bromoacetophenone: Represents electronic activation without steric hindrance.

-

2'-Bromoacetophenone: Represents the "ortho-effect" baseline.

Table 1: Comparative Reactivity Matrix

| Feature | Acetophenone | 4'-Bromoacetophenone | 2'-Bromoacetophenone | 2',4'-Dibromo-3'-fluoro |

| Carbonyl Electrophilicity | Moderate | High (Inductive activation) | High (Inductive) | Very High (Inductive + Resonance loss) |

| Nu- Attack Kinetics | Fast | Fast | Slow (Steric Block) | Very Slow (Severe Steric Block) |

| ~24.7 | ~23.5 | ~23.0 | < 22.0 (Highly Acidic) | |

| Pd-Coupling Selectivity | N/A | C4 Only | C2 Only | C4 >>> C2 (Site Selective) |

| Primary Risk | Polymerization | Over-reaction | Cyclization | Dehalogenation / Hydrolysis |

Detailed Analysis of Reactivity Vectors

Vector A: Nucleophilic Addition (The Steric Wall)

In standard acetophenones, nucleophiles (like Grignards or hydrides) attack the carbonyl carbon perpendicular to the ring plane.

-

Observation: In the Target molecule, the 2'-Br atom physically blocks this trajectory (the Bürgi-Dunitz angle).

-

Consequence: Reactions requiring direct carbonyl attack (e.g., reduction with

) will be significantly slower than in 4'-bromoacetophenone. -

Strategy: Use smaller nucleophiles (e.g.,

instead of bulky hydrides) or activate the carbonyl with Lewis acids (

Vector B: Alpha-Functionalization (The Acidic Advantage)

The electron-withdrawing nature of the F and Br atoms pulls electron density from the ring, which in turn pulls density from the carbonyl.

-

Observation: The

-protons are significantly more acidic than in acetophenone. -

Consequence: Enolization occurs rapidly under mild basic conditions. This makes the Target an excellent substrate for

-bromination (to form phenacyl bromides) or Aldol condensations . -

Warning: The high acidity also makes the molecule prone to haloform-type cleavage under strong basic conditions.

Vector C: Site-Selective Cross-Coupling (The Chemoselective Opportunity)

The molecule possesses two C-Br bonds. Which one reacts first?

-

Electronic Factor: The C4-Br is ortho to Fluorine (activating) and para to the Carbonyl (activating). The C2-Br is meta to Fluorine.

-

Steric Factor: The C2-Br is sterically shielded by the acetyl group. The C4-Br is exposed.[1]

Experimental Protocols

Protocol 1: Site-Selective Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid at the C4 position while leaving the C2-Br and C3-F intact.

Reagents:

-

Substrate: 2',4'-Dibromo-3'-fluoroacetophenone (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.1 eq)

-

Catalyst:

(5 mol%) - Note: Use bulky ligands like XPhos if C2 coupling is observed. -

Base:

(2.0 eq, 2M aqueous) -

Solvent: DME/Water (3:1)

Step-by-Step Workflow:

-

Degassing: Charge a Schlenk flask with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (

). -

Solvation: Add degassed DME and aqueous base.

-

Reaction: Heat to 60°C (Do not reflux initially). The lower temperature leverages the steric difference between C4 and C2.

-

Monitoring: Monitor via TLC/HPLC. The C4-coupled product appears first. If temperature exceeds 90°C, C2 coupling (bis-coupling) will begin.

-

Workup: Quench with water, extract with EtOAc.

Protocol 2: Alpha-Bromination (Synthesis of Phenacyl Bromide)

Objective: Functionalize the alpha-position for heterocycle synthesis (e.g., thiazoles).

Reagents:

-

Substrate: 2',4'-Dibromo-3'-fluoroacetophenone (1.0 eq)

-

Brominating Agent: Phenyltrimethylammonium tribromide (PTAB) or

(1.0 eq) -

Solvent: THF (anhydrous) or Glacial Acetic Acid

Step-by-Step Workflow:

-

Dissolution: Dissolve substrate in THF at 0°C.

-

Addition: Add PTAB portion-wise over 30 minutes. The gradual addition prevents poly-bromination.

-

Induction: The reaction is autocatalytic (HBr generated catalyzes enolization).

-

Completion: Stir at RT for 2 hours. The solution will turn from orange to pale yellow.

-

Isolation: Pour into ice water. The product (2,2',4'-Tribromo-3'-fluoroacetophenone) will precipitate. Filter and wash with cold water.

Decision Logic for Synthesis

Use the following flowchart to determine the optimal reaction pathway for this scaffold.

Figure 2: Decision matrix for selecting synthetic pathways based on site-selectivity rules.

References

-

Benchchem. (n.d.). A Comparative Guide to the Reactivity of Methylacetophenone Isomers. Retrieved from

-

Organic Chemistry Portal. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions. Retrieved from

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Bromo-3'-fluoroacetophenone Product Specification. Retrieved from

-

ChemicalBook. (2026). 2',4'-Dibromoacetophenone Properties and Reactivity. Retrieved from

Sources

Spectroscopic analysis for structure confirmation of 2',4'-Dibromo-3'-fluoroacetophenone